molecular formula C21H27N9O B6569971 N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide CAS No. 1021226-59-4

N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide

Cat. No. B6569971
CAS RN: 1021226-59-4
M. Wt: 421.5 g/mol
InChI Key: RGJNDECSHSWSGJ-UHFFFAOYSA-N
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Description

This compound is a dipeptidyl peptidase IV inhibitor that has been examined for the treatment of type 2 diabetes . It is metabolized primarily through hydroxylation at the 5′ position of the pyrimidine ring in all species . Other metabolic pathways include amide hydrolysis, N-dealkylation at the piperazine nitrogen, and an unusual metabolite resulting from scission of the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of rings, including a pyrimidine ring and a piperazine ring . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds have been involved in reactions such as Diels–Alder reactions and reactions with hydrogen at room temperature .

Scientific Research Applications

The pyrimidine moiety serves as a privileged structure in medicinal chemistry due to its diverse biological and pharmaceutical activities . This compound, also known as N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide , has been investigated for its unique properties across various fields.

Other Potential Applications

While anti-fibrotic activity stands out, further investigations are warranted to explore additional applications:

    Antimicrobial Properties: Pyrimidine derivatives are known for their antimicrobial effects . Investigating the compound’s antibacterial or antiviral potential could yield valuable insights.

    Antitumor Activity: Given the pyrimidine core’s reported antitumor properties, it’s worth exploring whether this compound exhibits similar effects .

Conclusion

Feel free to ask for more details or explore specific aspects! 😊

Mechanism of Action

This compound acts as a dipeptidyl peptidase IV inhibitor . Dipeptidyl peptidase IV is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels . By inhibiting this enzyme, the compound helps to regulate blood glucose levels .

properties

IUPAC Name

N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N9O/c31-20(16-4-1-2-5-16)22-8-9-30-19-17(14-27-30)18(25-15-26-19)28-10-12-29(13-11-28)21-23-6-3-7-24-21/h3,6-7,14-16H,1-2,4-5,8-13H2,(H,22,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJNDECSHSWSGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)cyclopentanecarboxamide

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